6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile
Overview
Scientific Research Applications
Synthesis of Pumiliotoxin C and Lasubine II
This compound serves as a starting reagent in the stereocontrolled synthesis of complex molecules like (±)-pumiliotoxin C and (±)-lasubine II . These molecules are alkaloids with significant biological activity, and their synthesis is crucial for the development of new pharmacological agents.
Ligands for Neuronal Nicotinic Acetylcholine Receptors
The compound is utilized in the construction of dihydropyridin-4-ones, which act as potential ligands for neuronal nicotinic acetylcholine receptors . These receptors are targets for drug development in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Organic Electronics
Derivatives of this compound have been used in the development of organic electronic devices . These materials exhibit fascinating electronic and optoelectronic properties and are promising alternatives to more expensive inorganic materials.
Non-Linear Optical Properties
Certain derivatives, such as those studied in the context of non-linear optical properties, can be used in the development of new materials for photonic applications . These materials are essential for the advancement of technologies like high-speed data transmission and laser systems.
Protein Farnesyltransferase Inhibitors
It is used for the preparation of benzoylated N-ylides, which are inhibitors of protein farnesyltransferase . This enzyme is involved in post-translational modification of proteins and is a target for cancer therapy.
Fluorescence Quantum Yields in Solid State
Pyrazolo pyridine derivatives, related to this compound, have high fluorescence quantum yields in the solid state and are used in light-emitting diode (LED) applications . This property is valuable for the development of efficient and bright LEDs.
Photovoltaic Properties
In the field of renewable energy, derivatives of this compound have shown photovoltaic properties, making them suitable for use in solar cells . The ability to convert light into electricity is critical for the development of sustainable energy sources.
Schottky Junctions and Memristive Devices
These derivatives find applications in Schottky junctions and memristive devices . Schottky junctions are vital components in semiconductor technology, and memristive devices are key for the next generation of non-volatile memory.
Safety and Hazards
- Hazard Statements : H302, H312, H315, H319, H332, H335 (Refer to the MSDS for details)
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of potential ligands for neuronal nicotinic acetylcholine receptors .
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are involved in the synthesis of potential ligands for neuronal nicotinic acetylcholine receptors , which play a crucial role in neurotransmission.
Result of Action
Similar compounds have been used in the synthesis of potential ligands for neuronal nicotinic acetylcholine receptors , which could imply a potential role in modulating neurotransmission.
properties
IUPAC Name |
6-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-13-5-2-11(3-6-13)10-18-14-7-4-12(8-15)9-16-14/h2-7,9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLXYAPFCZSSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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